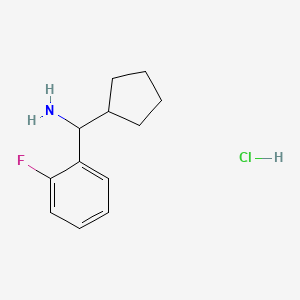

Cyclopentyl(2-fluorophenyl)methanamine hydrochloride

Description

Cyclopentyl(2-fluorophenyl)methanamine hydrochloride is a chemical compound with the molecular formula C12H17ClFN It is a derivative of methanamine, where the amine group is attached to a cyclopentyl ring and a 2-fluorophenyl group

Properties

IUPAC Name |

cyclopentyl-(2-fluorophenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN.ClH/c13-11-8-4-3-7-10(11)12(14)9-5-1-2-6-9;/h3-4,7-9,12H,1-2,5-6,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEQQVDXDHMCRTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C2=CC=CC=C2F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1956325-49-7 | |

| Record name | Benzenemethanamine, α-cyclopentyl-2-fluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1956325-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl(2-fluorophenyl)methanamine hydrochloride typically involves the following steps:

Formation of the Intermediate: The initial step involves the reaction of cyclopentylmagnesium bromide with 2-fluorobenzaldehyde to form the corresponding alcohol.

Reduction: The intermediate alcohol is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the amine.

Hydrochloride Formation: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(2-fluorophenyl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form the corresponding secondary or tertiary amine.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Drug Development

Cyclopentyl(2-fluorophenyl)methanamine hydrochloride is primarily studied for its potential as a pharmaceutical agent. Its structure allows it to interact with biological targets, making it a candidate for various therapeutic applications.

- Antidepressant Properties : The compound has been investigated for its effects on neurotransmitter systems, particularly serotonin and norepinephrine, which are crucial in treating depression and anxiety disorders. Research indicates that compounds with a similar structure may exhibit selective serotonin reuptake inhibition (SSRI) properties, suggesting potential antidepressant activity .

- Anti-cancer Activity : Preliminary studies indicate that derivatives of cyclopentyl(2-fluorophenyl)methanamine could show cytotoxic effects against certain cancer cell lines. The fluorine substitution may enhance the compound's lipophilicity and receptor binding affinity, which are beneficial traits for anticancer drugs .

Liquid Crystal Technology

2.1 Optical Devices

The compound has significant applications in the field of liquid crystals, especially in the development of electro-optical devices. Its unique chemical properties allow it to function effectively as a liquid crystalline material.

- Liquid Crystalline Mixtures : this compound can be incorporated into liquid crystalline mixtures used in displays such as LCDs (Liquid Crystal Displays). The cyclopentyl group contributes to improved thermal stability and response times, which are critical for display performance .

- Electro-optical Properties : The compound exhibits favorable dielectric and optical anisotropy characteristics, making it suitable for use in twisted nematic (TN) and super twisted nematic (STN) cells. These properties are essential for achieving high contrast and fast switching times in display technologies .

Synthetic Methodologies

3.1 Synthesis of Complex Molecules

This compound serves as a versatile building block in organic synthesis.

- Reagent in Chemical Reactions : It can be utilized in various synthetic pathways to create more complex molecules, including those relevant to medicinal chemistry and materials science. For instance, it has been employed in the synthesis of novel quinoline derivatives that exhibit biological activity .

- Custom Synthesis Applications : The compound's unique structure allows for custom synthesis services aimed at developing specific analogs for research purposes. This adaptability is crucial for researchers looking to explore structure-activity relationships (SAR) in drug design .

Mechanism of Action

The mechanism of action of Cyclopentyl(2-fluorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The fluorine atom on the phenyl ring can enhance the compound’s stability and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

- Cyclopentyl(4-fluorophenyl)methanamine hydrochloride

- Cyclopentyl(2-quinolinyl)methanamine hydrochloride

- (1-Cyclopentyl-3-piperidinyl)methanamine hydrochloride

Uniqueness

Cyclopentyl(2-fluorophenyl)methanamine hydrochloride is unique due to the position of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The cyclopentyl group also imparts distinct steric and electronic properties, making it a valuable compound for various applications.

Biological Activity

Cyclopentyl(2-fluorophenyl)methanamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology. This article explores its biological activity, the mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopentyl group attached to a 2-fluorophenyl ring, which is significant for its binding interactions with biological targets. The presence of the fluorine atom enhances lipophilicity and metabolic stability, potentially improving its efficacy as a therapeutic agent.

The compound's mechanism of action is primarily through its interaction with neurotransmitter receptors. The fluorophenyl group contributes to increased binding affinity, while the cyclopentyl moiety plays a crucial role in modulating various biological pathways. Research indicates that it may act as an agonist at serotonin receptors, particularly 5-HT2C, which are implicated in mood regulation and appetite control .

Receptor Binding Studies

Studies have demonstrated that this compound exhibits selective binding to serotonin receptors. Its structural characteristics allow it to interact effectively with these receptors, suggesting potential applications in treating mood disorders and other psychiatric conditions.

| Receptor | Binding Affinity (EC50) | Biological Effect |

|---|---|---|

| 5-HT2C | 24 nM | Mood regulation, appetite control |

| 5-HT2A | 30 nM | Hallucinogenic effects |

Case Studies and Research Findings

- Neuropharmacological Studies : In preclinical models, this compound has shown promise in reducing anxiety-like behaviors and improving depressive symptoms. Its effects were comparable to established antidepressants.

- Addiction Potential : Research has explored the compound's potential for abuse. It was found to induce conditioned place preference in animal models, indicating its psychoactive properties similar to other compounds like ketamine .

- Toxicology Reports : While specific toxicological data on this compound is limited, related compounds have demonstrated significant CNS effects including dissociation and agitation at high doses .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions which can be optimized for yield and purity. Variations in substituent groups can lead to derivatives with enhanced or modified biological activities.

| Derivative | Structural Features | Potential Activity |

|---|---|---|

| Cyclopentyl(4-fluorophenyl)methanamine | Different fluorine position | Neuroprotective effects |

| Cyclopentyl(3-chlorophenyl)methanamine | Chlorine substitution | Varying receptor interactions |

Q & A

Q. What synthetic methodologies are recommended for preparing Cyclopentyl(2-fluorophenyl)methanamine hydrochloride, and how can reaction conditions be optimized to reduce impurities?

Answer: The synthesis typically involves reductive amination between cyclopentyl(2-fluorophenyl)ketone and ammonia or a primary amine, followed by HCl salt formation. Key optimizations include:

- Catalyst selection : Use of NaBH(OAc)₃ for selective reduction of imine intermediates to minimize over-reduction byproducts .

- Temperature control : Maintaining sub-0°C conditions during imine formation to prevent decomposition.

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) to isolate the hydrochloride salt. Impurity profiles should be monitored via HPLC-MS, referencing standards like those for fluorophenyl-substituted methanamine derivatives .

Q. Which analytical techniques are most effective for characterizing this compound?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to confirm structural integrity. The 2-fluorophenyl group exhibits distinct aromatic splitting (e.g., doublets at δ ~7.2–7.8 ppm), while cyclopentyl protons appear as multiplet clusters (δ ~1.5–2.5 ppm) .

- Mass spectrometry : ESI-MS in positive ion mode to verify molecular weight ([M+H]⁺ expected at m/z ~238.1 for the free base).

- Elemental analysis : Validate chloride content (theoretical ~13.5%) via titration or ion chromatography .

Q. How should solubility and storage conditions be optimized for this compound in experimental workflows?

Answer:

- Solubility : Soluble in polar solvents (DMF, DMSO, ethanol) at 10–20 mg/mL; limited solubility in aqueous buffers (<5 mg/mL at pH 7.2). Pre-saturate buffers with the compound to avoid precipitation .

- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent hygroscopic degradation. Conduct stability studies via accelerated degradation (40°C/75% RH for 4 weeks) to assess shelf life .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?

Answer:

- Dynamic effects : Rotameric equilibria in the cyclopentyl group may cause unexpected splitting. Use variable-temperature NMR (VT-NMR) to slow conformational exchange and simplify spectra .

- Impurity interference : Co-eluting byproducts (e.g., des-fluoro analogs) can distort signals. Employ 2D NMR (HSQC, HMBC) or spiking with reference standards to isolate target signals .

Q. What strategies are recommended for impurity profiling and quantification in batch synthesis?

Answer:

- HPLC-DAD/HRMS : Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in water/acetonitrile gradient. Key impurities to monitor include:

- Des-cyclopentyl analogs : Formed via incomplete alkylation (retention time ~12–14 min) .

- Oxidation products : Detectable via HRMS (e.g., [M+H]⁺ +16 Da for N-oxide derivatives) .

- Validation : Establish LOD/LOQ using spiked samples and calibrate against EP-grade impurity standards .

Q. What computational models predict the hydrolytic stability of this compound under physiological conditions?

Answer:

- DFT calculations : Simulate hydrolysis pathways at the B3LYP/6-31G* level to identify vulnerable sites (e.g., amine protonation states).

- MD simulations : Model interactions in explicit solvent (water, pH 1–10) to estimate degradation kinetics. Correlate with experimental stability data from forced degradation studies .

Q. How can stereochemical outcomes be controlled during cyclopentyl ring functionalization?

Answer:

- Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts for asymmetric alkylation to enforce desired configurations .

- Crystallization-induced asymmetric transformation : Exploit differential solubility of enantiomers in ethanol/water mixtures to enrich the target stereoisomer .

Methodological Notes

- Safety : Handle hydrochloride salts in fume hoods with PPE (nitrile gloves, goggles). Avoid inhalation/ingestion; refer to SDS guidelines for amine hydrochlorides .

- Cross-disciplinary applications : This compound serves as a precursor for fluorinated bioactive molecules (e.g., kinase inhibitors) or metal-chelating ligands in catalysis, as seen in structurally related building blocks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.